molecular formula C17H19F3N2O B7648209 N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide

N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide

Cat. No. B7648209
M. Wt: 324.34 g/mol
InChI Key: IYHXOZMXOJXWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide, also known as A-804598, is a potent and selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that play a crucial role in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

Mechanism of Action

The P2X7 receptor is a ligand-gated ion channel that is activated by the binding of ATP. Activation of the P2X7 receptor leads to the influx of calcium and sodium ions, which triggers a series of downstream signaling events that contribute to inflammation, pain, and neurodegeneration. N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide acts as a competitive antagonist of the P2X7 receptor, blocking ATP binding and preventing receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide in lab experiments is its high selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in some experimental settings.

Future Directions

There are several future directions for the research and development of N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective P2X7 receptor antagonists based on the structure of this compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide involves the reaction of 1-bromo-3-trifluoromethylbenzene with 1-amino-adamantane in the presence of a palladium catalyst to form 3-(trifluoromethyl)-1-adamantylbenzene. This intermediate is then reacted with 3-cyanopyridine in the presence of a base to form this compound.

Scientific Research Applications

N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative diseases. The P2X7 receptor is known to play a crucial role in the pathogenesis of these diseases, and this compound has been shown to effectively block P2X7 receptor activation in preclinical studies.

properties

IUPAC Name

N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O/c18-17(19,20)15-5-11-4-12(6-15)8-16(7-11,10-15)22-14(23)13-2-1-3-21-9-13/h1-3,9,11-12H,4-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHXOZMXOJXWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)NC(=O)C4=CN=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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